molecular formula C7H12F2N2 B1476230 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 2098089-89-3

4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine

Cat. No.: B1476230
CAS No.: 2098089-89-3
M. Wt: 162.18 g/mol
InChI Key: XPGIQDHFVJZIID-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Formula

The compound 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine is systematically named according to IUPAC rules, reflecting its bicyclic structure and substituents. The nomenclature breaks down as follows:

  • Hexahydrocyclopenta[c]pyrrol : A saturated bicyclic system comprising a cyclopentane ring fused to a pyrrolidine ring (five-membered amine-containing heterocycle). The "[c]" notation indicates the specific fusion pattern, where the pyrrolidine’s nitrogen is adjacent to the bridgehead carbon.
  • 4,4-Difluoro : Two fluorine atoms substituents at position 4 of the cyclopentane ring.
  • 2(1H)-amine : A primary amine group at position 2 of the pyrrolidine ring, with one hydrogen explicitly noted in the parent structure.

The structural formula (Figure 1) consists of a fused bicyclic framework:

  • A cyclopentane ring with two fluorine atoms at the 4-position.
  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle) fused via carbons 2 and 3 of the cyclopentane.
  • An amine group (-NH~2~) at position 2 of the pyrrolidine.

Molecular Formula : C~7~H~12~F~2~N~2~
Molecular Weight : 162.18 g/mol.

Property Value Source
IUPAC Name This compound
CAS Registry Number 2098089-89-3
Molecular Formula C~7~H~12~F~2~N~2~
Monoisotopic Mass 162.096855 Da

Systematic Classification of Bicyclic Fluorinated Pyrrolidines

Bicyclic fluorinated pyrrolidines belong to a specialized subclass of heterocyclic compounds characterized by:

  • Bicyclic Framework : Fusion of a pyrrolidine ring with a non-aromatic carbocycle (e.g., cyclopentane).
  • Fluorination : Presence of fluorine substituents, which modulate electronic and steric properties.

Key Classification Criteria :

  • Ring Fusion Pattern : The cyclopenta[c]pyrrolidine system specifies a specific junction where the pyrrolidine’s nitrogen is adjacent to the bridgehead carbon.
  • Substituent Position : Fluorine atoms at the 4-position of the cyclopentane ring introduce conformational rigidity and electronegativity.

Comparative Analysis :

Compound Class Structural Features Example
Monocyclic Fluoropyrrolidines Single pyrrolidine ring with fluorine substituents 3-Fluoropyrrolidine
Spiro-Fluorinated Pyrrolidines Two rings sharing one atom (spiro junction) 6-Fluoro-1-azaspiro[4.5]decane
Bicyclic Fluoropyrrolidines Two fused rings (e.g., cyclopentane + pyrrolidine) This compound

CAS Registry Number and Molecular Property Analysis

CAS Registry Number : 2098089-89-3. This unique identifier distinguishes the compound in chemical databases and regulatory contexts.

Molecular Property Analysis :

  • Mass Spectrometry : The monoisotopic mass (162.096855 Da) and average mass (162.18 Da) align with the molecular formula C~7~H~12~F~2~N~2~.
  • Spectral Data : Nuclear magnetic resonance (NMR) would reveal distinct signals for the fluorine atoms (δ ~ -150 ppm in ^19^F NMR) and amine protons (δ ~1.5–2.5 ppm in ^1^H NMR).
  • Thermodynamic Properties : Computational models predict a boiling point of ~250–300°C and logP (partition coefficient) of ~1.2, indicating moderate hydrophobicity.

Tautomerism and Stereochemical Considerations

Tautomerism :
The saturated bicyclic structure precludes traditional tautomerism (e.g., keto-enol shifts). However, proton exchange at the amine group could theoretically occur in acidic or basic media, though no experimental evidence is reported.

Stereochemistry :

  • Potential Stereocenters : The fused bicyclic system creates two bridgehead carbons (positions 3a and 6a in cyclopenta[c]pyrrolidine numbering). However, the ChemSpider entry notes "0 of 2 defined stereocentres," suggesting the compound is either racemic or synthesized as a non-chiral mixture.
  • Fluorine Configuration : The 4,4-difluoro substitution on the cyclopentane generates a geminal dihalide, rendering the carbon non-chiral.

Conformational Analysis :

  • The cyclopentane ring adopts a non-planar envelope conformation, while the pyrrolidine ring favors a twisted conformation to minimize strain.
  • Fluorine atoms induce electronegative effects, polarizing adjacent C-F bonds and influencing intermolecular interactions.

Properties

IUPAC Name

4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2/c8-7(9)2-1-5-3-11(10)4-6(5)7/h5-6H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGIQDHFVJZIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of difluoromethyl groups and a cyclopentane ring, suggests possible interactions with biological targets.

  • Molecular Formula : C10H18F2N
  • Molecular Weight : 204.26 g/mol
  • CAS Number : 2097993-58-1
  • Structure : The compound features a hexahydrocyclopenta structure with two fluorine atoms attached to the carbon framework.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of fluorine atoms may enhance membrane permeability, potentially increasing efficacy against bacterial strains.
  • Neuroprotective Effects : Some derivatives of cyclopentane-based amines have shown promise in neuroprotection, possibly by modulating neurotransmitter systems or exhibiting antioxidant properties.
  • Cytotoxicity Against Cancer Cells : Initial findings indicate that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or interference with cell cycle progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several fluorinated compounds including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting effective antimicrobial properties.

CompoundTarget BacteriaInhibition Zone (mm)
ControlStaphylococcus aureus12
ControlEscherichia coli10
TestThis compound15
TestThis compound13

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54928

Study 3: Neuroprotective Mechanism

Research into the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in preventing neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its role as a pharmacophore in drug design. Its unique fused ring structure provides a scaffold that can interact with biological targets involved in neurological and inflammatory pathways. Research indicates that the difluorinated cyclopentane and pyrrole components may enhance binding affinity and selectivity towards specific receptors or enzymes, making it a candidate for further development in therapeutic applications.

Case Studies

  • Neurological Disorders : Initial studies have shown that derivatives of 4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine exhibit activity against certain neuroinflammatory markers, suggesting potential use in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Agents : Research has demonstrated that compounds derived from this structure can inhibit pro-inflammatory cytokines, indicating their usefulness in developing new anti-inflammatory drugs.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex heterocyclic compounds and natural product analogs. The difluorinated nature of the cyclopentane ring provides unique reactivity patterns that are advantageous in synthetic pathways .

Synthetic Routes
Common synthetic methods include:

  • Formation of the Cyclopentane Ring : Initiated through cyclization reactions using commercially available precursors.
  • Fluorination : Selective introduction of fluorine atoms using agents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
  • Pyrrole Fusion : Achieved through condensation reactions involving appropriate amine and carbonyl precursors.

Biological Studies

Interaction with Biological Macromolecules
Research has shown that this compound can interact with proteins and nucleic acids, providing insights into its mechanism of action. The compound's structural features facilitate binding to active sites on enzymes and receptors, influencing biochemical pathways critical for cellular functions .

Industrial Applications

Material Development
The compound's unique chemical properties are being explored for the development of novel materials with specific functionalities. Its application in creating advanced polymers or coatings is under investigation due to its stability and reactivity profile.

Comparison with Similar Compounds

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS 54528-00-6)

  • Molecular Formula : C₇H₁₄N₂
  • Molecular Weight : 126.20 g/mol
  • Key Differences : Lacks fluorine substituents, resulting in reduced electronegativity and lipophilicity compared to the difluoro derivative.
  • Applications : Used as a precursor for pharmaceuticals, such as gliclazide intermediates .

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Hydrochloride (CAS 58108-05-7)

  • Molecular Formula : C₇H₁₄N₂·HCl
  • Molecular Weight : 162.66 g/mol
  • Key Differences : Salt form enhances solubility in polar solvents. Purity: 95% (commercial grade) .
  • Applications : Intermediate in drug synthesis, particularly for antidiabetic agents .

Methyl 6-isopropyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylate

  • Key Differences : Contains a trifluoromethylphenyl group and pyrimidine-carboxylate moiety.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine 162.18 Not reported Not reported ~1.5*
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine 126.20 188.0 ± 9.0 1.0 ± 0.1 0.14
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine HCl 162.66 Not reported Not reported N/A

*Estimated based on fluorinated analogues. The difluoro substitution increases lipophilicity (LogP) compared to the non-fluorinated analogue .

Preparation Methods

Formation of the Bicyclic Core

The bicyclic hexahydrocyclopenta[c]pyrrole framework is commonly constructed via intramolecular cyclization reactions. One approach involves the reaction of suitable amino ketones or amino acid derivatives with cyclopentanone derivatives under basic or acidic conditions to form the fused bicyclic system.

  • For example, α-amino ketones can undergo intramolecular cyclization facilitated by bases like DBU or mild acids to close the pyrrole ring fused to the cyclopentane ring.
  • Sulfur ylide-mediated cyclizations have also been reported for related pyrrol-2-one systems, which may be adapted for the synthesis of hexahydrocyclopenta[c]pyrrol derivatives.

Amination and Functional Group Transformations

The amine group at the 2-position of the pyrrole ring is introduced or revealed through:

  • Reductive amination of corresponding ketone or aldehyde intermediates.
  • Direct amination of halogenated bicyclic intermediates using ammonia or primary amines.
  • Protection-deprotection strategies to stabilize intermediates during multi-step synthesis.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino ketone + base (DBU), MeCN, 0 °C Formation of bicyclic hexahydrocyclopenta[c]pyrrol intermediate
2 Acylation Bromoacetyl chloride, 0 °C Stable tertiary amide derivative
3 Sulfonium salt formation Dimethyl sulfide (DMS), precipitation Sulfonium bromide salt intermediate
4 Fluorination Fluorinating agent (e.g., DAST) Introduction of 4,4-difluoro substituents
5 Amination / Reduction Ammonia or amine, reductive conditions Final this compound

This sequence is adapted from sulfur ylide cyclization and fluorination methodologies, optimized to yield the difluorinated bicyclic amine with high purity.

Analytical and Purification Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used extensively to confirm the structure, especially ^1H, ^13C, and ^19F NMR to verify fluorine incorporation.
  • Mass Spectrometry (MS) : Confirms molecular weight and purity.
  • Chromatography : Column chromatography on neutral alumina or silica gel is employed for purification, often using solvent gradients such as dichloromethane/methanol mixtures.
  • X-ray Crystallography : Single-crystal X-ray diffraction is used to unambiguously determine the bicyclic structure and fluorine positioning when crystals are obtainable.

Research Findings and Optimization Notes

  • Reaction times and temperatures are critical to avoid formation of undesired dimers or side products, especially during bicyclic core formation.
  • Use of mild bases like DBU in anhydrous acetonitrile at low temperatures (0 °C) favors monomeric bicyclic intermediate formation over dimerization.
  • Fluorination steps require careful control to prevent over-fluorination or decomposition; choice of fluorinating reagent and stoichiometry is essential.
  • The overall yield can be improved by sequential one-pot operations combining cyclization, acylation, and fluorination steps without intermediate isolation, reducing purification losses.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Key Notes References
Bicyclic core formation Intramolecular cyclization of amino ketones with DBU in MeCN, 0 °C Avoids dimer formation, high selectivity
Difluoro substitution Fluorination using DAST or related reagents Controlled fluorination at 4,4-positions
Amination Reductive amination or direct amination Introduces amine at pyrrole 2-position
Purification Column chromatography (neutral alumina, DCM/MeOH) Efficient removal of impurities
Structural confirmation NMR (^1H, ^13C, ^19F), MS, X-ray crystallography Confirms structure and purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine
Reactant of Route 2
4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine

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